4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Description
4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with chlorine atoms at positions 4 and 6 and a methyl group at position 3. This structure is pivotal in medicinal chemistry due to its role as a kinase inhibitor scaffold . Synthetically, it is derived via palladium-catalyzed cross-coupling reactions, as exemplified by protocols using halogenated precursors (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) and boronic acids . The compound’s electronic profile, influenced by electron-withdrawing chlorine substituents, enhances electrophilic reactivity at specific positions, making it amenable to further functionalization .
Properties
IUPAC Name |
4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-3-11-8-7(4)5(9)2-6(10)12-8/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKFSGVCGUOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234025 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-47-7 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Madelung Cyclization
The Madelung method involves intramolecular cyclization of ortho-substituted pyridine derivatives under strongly basic conditions. For 4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a precursor such as 3-methyl-2-(2-chloroacetyl)pyridine is treated with sodium hydride in dimethylformamide (DMF) at 120–140°C. This facilitates deprotonation and ring closure, yielding the pyrrolopyridine skeleton. Challenges include controlling regioselectivity, as competing pathways may form isomeric byproducts.
Fischer Indole Synthesis
Adapting the Fischer approach, 4-chloro-3-methylpyridine-2-carboxaldehyde is condensed with hydrazine derivatives under acidic conditions (e.g., HCl/ethanol). Subsequent thermal cyclization at 80–100°C generates the pyrrolo[2,3-b]pyridine core. This method offers superior regiocontrol compared to Madelung cyclization but requires careful handling of hydrazine intermediates.
Halogenation and Methylation Strategies
Sequential Chlorination
Post-cyclization halogenation introduces chlorine atoms at positions 4 and 6. The core structure is treated with phosphorus oxychloride (POCl₃) in the presence of catalytic N,N-dimethylaniline at 110°C. Excess POCl₃ ensures complete dichlorination, with reaction monitoring via thin-layer chromatography (TLC) to prevent overhalogenation.
Methyl Group Introduction
Methylation at position 3 is achieved through Friedel-Crafts alkylation using methyl iodide and aluminum chloride (AlCl₃) in dichloromethane. Alternatively, Pd-catalyzed C–H activation enables direct methylation under milder conditions (Pd(OAc)₂, methylboronic acid, 80°C). The latter method minimizes side reactions but requires stringent exclusion of moisture.
Catalytic Cross-Coupling Methods
Suzuki–Miyaura Coupling
A chemoselective Suzuki–Miyaura cross-coupling at position 2 is employed for late-stage functionalization. Using 2-iodo-4,6-dichloro-3-methylpyrrolo[2,3-b]pyridine and arylboronic acids in the presence of Pd₂(dba)₃ and SPhos ligand, biaryl derivatives are synthesized in 68–75% yield. This method preserves the chlorine and methyl substituents, demonstrating excellent functional group tolerance.
Buchwald–Hartwig Amination
For nitrogen-based modifications, Buchwald–Hartwig amination at position 4 utilizes tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and XantPhos ligand. Secondary amines react with the 4-chloro intermediate in toluene at 100°C, achieving 70–85% conversion. Protecting groups (e.g., SEM) are critical to prevent undesired side reactions at the pyrrole nitrogen.
Industrial-Scale Synthesis and Optimization
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance safety and yield. Cyclization and halogenation steps are performed in modular reactors with real-time monitoring, reducing reaction times by 40% compared to batch processes. Solvent recovery systems minimize waste, aligning with green chemistry principles.
Purification Techniques
Crude product is purified via high-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients. For cost-effective industrial use, recrystallization from ethanol/water mixtures (7:3 v/v) achieves ≥95% purity, as confirmed by melting point analysis and ¹H NMR.
Analytical Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atoms are replaced by aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with boronic acids or organostannanes in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield an aryl-substituted product .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is in medicinal chemistry. It serves as an essential intermediate in the synthesis of pharmaceutical compounds that target kinase enzymes and other critical biological pathways. The compound's ability to inhibit specific enzymes can lead to therapeutic effects in various diseases, including cancer.
Mechanism of Action : The compound acts by binding to the active sites of kinase enzymes, thereby inhibiting their activity and modulating downstream signaling pathways crucial for cell proliferation and survival .
Materials Science
In materials science, this compound is investigated for its potential use in organic electronics. It can serve as a precursor for synthesizing conductive polymers that are vital for developing advanced electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies
This compound is utilized as a biochemical probe in various assays aimed at studying enzyme activity and protein interactions. Its ability to selectively inhibit certain enzymes allows researchers to explore complex biological processes and mechanisms.
Industrial Chemistry
The compound also finds applications in industrial chemistry, particularly in the development of agrochemicals and specialty chemicals. Its reactivity allows for the synthesis of various derivatives that can be tailored for specific agricultural applications.
Case Studies
Case Study 1: Kinase Inhibition
Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer proliferation pathways. These findings suggest its potential as a lead compound for developing targeted cancer therapies.
Case Study 2: Conductive Polymers
Studies have shown that incorporating this compound into polymer matrices significantly enhances electrical conductivity compared to traditional materials. This advancement could lead to more efficient organic electronic devices.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting kinase enzymes, which play crucial roles in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the downstream signaling events. This inhibition can lead to the suppression of cell proliferation in cancer cells or the modulation of immune responses .
Comparison with Similar Compounds
Core Heterocycle Variations
- Thieno[2,3-b]pyridines: Replacing the pyrrole ring with thiophene (thieno[2,3-b]pyridines) introduces sulfur, which reduces aqueous solubility compared to nitrogen-containing pyrrolo analogs. For instance, thieno[2,3-b]pyridines often require solubilizing agents like cyclodextrins for pharmacological testing, whereas pyrrolo[2,3-b]pyridines (e.g., 4,6-dichloro-3-methyl derivative) exhibit improved solubility due to nitrogen’s hydrogen-bonding capacity .
- Furo[2,3-b]pyridines : Oxygen-containing furo analogs display distinct electronic properties, with reduced nucleophilic reactivity at the pyridine ring compared to pyrrolo derivatives .
Substituent Effects
- Halogenation : Chlorine at positions 4 and 6 (as in the target compound) enhances electrophilicity, facilitating nucleophilic aromatic substitution. In contrast, bromo or iodo derivatives (e.g., 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine) offer pathways for further cross-coupling but increase molecular weight and steric bulk .
- Methyl vs. Amino Groups: The 3-methyl group in the target compound provides steric stabilization without significant electronic effects. Conversely, 3-amino derivatives (e.g., 5-aryl-3-amino-pyrrolo[2,3-b]pyridines) enable hydrogen bonding but are prone to rapid decomposition .
Table 1: Structural Comparison of Key Analogs
*LogP values approximated from analogous structures.
Physicochemical Properties
Solubility and Stability
The 4,6-dichloro-3-methyl derivative exhibits moderate aqueous solubility (LogP ~2.1) due to its balanced hydrophobicity from chlorine and polarity from the pyrrole nitrogen. This contrasts sharply with thieno[2,3-b]pyridines (LogP ~3.5), which often require formulation additives like hydroxypropyl-β-cyclodextrin (HP-β-CD) for in vivo studies . Stability studies suggest that methyl substitution at position 3 mitigates oxidative degradation compared to amino-substituted analogs .
Kinase Inhibition
The target compound’s pyrrolo[2,3-b]pyridine core is a privileged scaffold in kinase inhibition. For example, 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives demonstrate potent activity against protein kinases implicated in cancer and inflammatory diseases . The 4,6-dichloro substitution pattern enhances binding affinity by interacting with hydrophobic kinase pockets, while the 3-methyl group reduces metabolic liability .
Adenosine Receptor Binding
Substitution at position 3 (methyl vs. carbonyl groups) influences AR subtype selectivity, with methyl derivatives favoring A2A receptor binding .
Biological Activity
4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1638771-47-7) is a nitrogen-containing heterocyclic compound that has gained attention in pharmacological research due to its potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine family, which is known for a variety of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C8H6Cl2N2
- Molecular Weight : 201.05 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation pathways .
- Case Study : In vitro tests revealed that this compound exhibited cytotoxic effects against ovarian and breast cancer cell lines with IC50 values indicating moderate efficacy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
- Case Study : Research indicates that derivatives of this compound show effective activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects:
- Mechanism of Action : The compound may modulate neurotransmitter levels and protect against oxidative stress.
- Research Findings : In animal models, treatment with derivatives showed improved cognitive function and reduced neuroinflammation .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives can be influenced by structural modifications:
Q & A
Q. What are the most reliable synthetic routes for preparing 4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine and its intermediates?
Methodological Answer: Key intermediates like 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can be synthesized via Suzuki-Miyaura cross-coupling reactions using arylboronic acids and Pd(PPh₃)₄ catalysts under reflux (toluene/EtOH/H₂O, 90–105°C) . Chlorination steps often employ N-chlorosuccinimide (NCS) or Selectfluor® in polar solvents (e.g., DMF or CH₃CN) at elevated temperatures (70–80°C). For example, 4-chloro derivatives are synthesized using Selectfluor® in acetonitrile with 29–49% yields after column chromatography .
Q. How can conflicting NMR data for pyrrolo[2,3-b]pyridine derivatives be resolved during structural characterization?
Methodological Answer: Conflicts in NMR assignments often arise due to tautomerism or dynamic exchange. For instance, NH protons in 1H-pyrrolo[2,3-b]pyridines appear as broad singlets (δ 11–13 ppm in DMSO-d₆) but may shift in CDCl₃ due to solvent polarity . Cross-validation with HRMS (e.g., calculated vs. observed [M+H]⁺ values within ±0.5 ppm) and 2D NMR (COSY, HSQC) is critical. For example, coupling constants (e.g., J = 3.0–5.3 Hz for aromatic protons) help distinguish regioisomers .
Q. What purification strategies are optimal for halogenated pyrrolo[2,3-b]pyridines?
Methodological Answer: Silica gel chromatography with gradient elution (e.g., DCM/MeOH 98:2 → 90:10) effectively separates polar byproducts . For halogenated derivatives, recrystallization from EtOAc/hexane mixtures improves purity. Note: Nitro intermediates (e.g., 3-nitro-pyrrolo[2,3-b]pyridines) are prone to decomposition; immediate reduction to amines (using H₂/Raney Ni) is advised .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation or functionalization of the pyrrolo[2,3-b]pyridine core be addressed?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example:
- Electrophilic substitution: Nitration occurs preferentially at the 3-position due to electron-rich pyrrole ring activation .
- Buchwald-Hartwig amination: Pd-catalyzed couplings favor the 5-position when steric bulk is minimized (e.g., using XPhos ligands) .
- Halogenation: NIS (N-iodosuccinimide) selectively iodinates the 3-position under mild conditions (acetone, RT) .
Q. What strategies mitigate instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates during synthesis?
Methodological Answer: 3-Amino intermediates are highly reactive and prone to oxidation. Best practices include:
- In-situ generation: Immediate acylation (e.g., with nicotinoyl chloride in pyridine/CH₂Cl₂) stabilizes amines as amides .
- Low-temperature workup: Reactions under argon with cold solvents (0–5°C) reduce decomposition .
- Protection: Tosyl (Ts) or benzoyl groups shield reactive NH sites during subsequent steps .
Q. How can structure-activity relationships (SAR) guide the design of pyrrolo[2,3-b]pyridine-based kinase inhibitors?
Methodological Answer: Critical SAR findings include:
- Chloro substituents: 4,6-Dichloro derivatives enhance hydrophobic interactions with kinase ATP pockets (e.g., FGFR1 IC₅₀ = 7 nM) .
- Methyl groups: 3-Methyl substitution improves metabolic stability by reducing CYP450 oxidation .
- Polar substituents: Amides at the 3-position (e.g., nicotinamide) increase solubility and binding affinity via H-bonding .
Validation: Molecular docking (e.g., with FGFR1 PDB: 3RHK) and kinase profiling assays (e.g., DiscoverX Eurofins panels) .
Q. What analytical techniques resolve contradictions in reaction mechanisms for cross-coupling steps (e.g., Suzuki vs. Stille)?
Methodological Answer:
- Kinetic studies: Monitor reaction progress via LC-MS to identify intermediates (e.g., oxidative addition vs. transmetallation bottlenecks) .
- Isotopic labeling: Use ¹³C-labeled boronic acids to trace coupling sites via ¹³C NMR .
- Computational modeling: DFT calculations (e.g., Gaussian 09) predict regioselectivity based on transition-state energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
